3-Methyl-2-buten-1-thiol - d6
Description
Significance of 3-Methyl-2-buten-1-thiol as a Parent Compound in Chemical Systems and its Role in Volatile Profile Characterization
3-Methyl-2-buten-1-thiol, also known as prenyl mercaptan, is a volatile organosulfur compound with the chemical formula C5H10S. ontosight.ainih.gov It is recognized for its potent and often skunky aroma and is a key contributor to the characteristic scent of various natural products. evitachem.comwikipedia.org This compound has been identified in a variety of sources, including beer, where it is responsible for the "lightstruck" flavor, as well as in coffee, some wines, and certain plants. evitachem.comnih.gov
Beyond flavor chemistry, 3-Methyl-2-buten-1-thiol serves as a parent compound in the synthesis of other sulfur-containing molecules. evitachem.com Its chemical structure, featuring a thiol group and a double bond, makes it a reactive molecule with potential for various chemical modifications. ontosight.ai This reactivity makes it a valuable compound for research into the synthesis and properties of organosulfur compounds.
Rationale for Deuterium (B1214612) Labeling at the 2-Butene (B3427860) Position (d6) for Research Investigations
The specific labeling of 3-Methyl-2-buten-1-thiol with deuterium at the 2-butene position to create 3-Methyl-2-buten-1-thiol-d6 (B1150533) offers several advantages for research investigations. medchemexpress.com Deuterium labeling is a powerful technique used to trace the fate of molecules and to probe reaction mechanisms. studysmarter.co.ukjst.go.jp
One of the primary reasons for using deuterium-labeled compounds is their application as internal standards in quantitative analysis, particularly in mass spectrometry-based methods. wikipedia.orgacs.org The deuterated standard, 3-Methyl-2-buten-1-thiol-d6, is chemically almost identical to the unlabeled analyte but has a higher mass. This mass difference allows for its clear distinction in the mass spectrometer, enabling accurate quantification of the unlabeled compound in complex matrices. acanthusresearch.com
Furthermore, deuterium labeling can provide insights into reaction mechanisms through the kinetic isotope effect (KIE). symeres.commusechem.com The replacement of hydrogen with the heavier deuterium atom can alter the rate of a chemical reaction if the bond to that hydrogen is broken or formed in the rate-determining step. By comparing the reaction rates of the labeled and unlabeled compounds, researchers can gain valuable information about the transition state of the reaction.
The d6 designation indicates that six hydrogen atoms on the 2-butene portion of the molecule have been replaced with deuterium. This extensive labeling provides a significant mass shift, which is beneficial for analytical sensitivity and reduces the likelihood of isotopic overlap with naturally occurring isotopes in the sample matrix. acanthusresearch.com
Overview of Research Paradigms and Methodological Advances Utilizing Deuterium Isotopic Labeling in Contemporary Chemical Science
Deuterium isotopic labeling has become a cornerstone of modern chemical and biochemical research, with applications spanning a wide range of disciplines. studysmarter.co.ukacs.orgnih.gov The fundamental principle behind its use is the ability to track and differentiate molecules based on their isotopic composition. wikipedia.org
One of the most significant research paradigms employing deuterium labeling is metabolic flux analysis. creative-proteomics.com By introducing deuterium-labeled substrates to a biological system, researchers can trace the metabolic pathways and quantify the rates of various biochemical reactions. creative-proteomics.comstudysmarter.co.uk This has been instrumental in understanding cellular metabolism in both healthy and diseased states. nih.gov
In pharmaceutical research, deuterium labeling is used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs. acs.orgnih.gov The use of deuterated drugs can sometimes lead to improved pharmacokinetic profiles due to the kinetic isotope effect, which can slow down metabolic processes. acs.org
Methodological advances in analytical chemistry have further enhanced the utility of deuterium labeling. High-resolution mass spectrometry and advanced NMR techniques allow for the precise determination of the location and extent of deuterium incorporation in a molecule. wikipedia.org The development of new synthetic methods has also made it easier and more efficient to introduce deuterium into specific positions within a molecule. researchgate.netrsc.org
Recent research has also explored new paradigms for isotopic analysis, such as combining techniques like secondary ion mass spectrometry (SIMS) with transmission electron microscopy (TEM) for nanoscale isotopic imaging. list.lu These advancements continue to push the boundaries of what can be achieved with isotopic labeling, providing ever more detailed insights into the complex world of chemical and biological systems. nih.govki.se
| Property | Value |
| Chemical Formula | C5H4D6S |
| Molecular Weight | 108.236 |
| CAS Number | 1189879-84-2 |
| Parent Compound | 3-Methyl-2-buten-1-thiol |
| Parent Compound CAS | 5287-45-6 |
| Isotope | Deuterium (²H) |
Interactive Data Table
Please note: The data in this table is based on available chemical information and may vary slightly depending on the source.
Properties
CAS No. |
1189879-84-2 |
|---|---|
Molecular Formula |
C5H4D6S |
Molecular Weight |
108.24 |
Purity |
90% |
Synonyms |
3-Methyl-2-buten-1-thiol - d6 |
Origin of Product |
United States |
Strategic Synthesis and Isotopic Incorporation of 3 Methyl 2 Buten 1 Thiol D6
Precursor Synthesis and Advanced Deuteration Strategies
The synthesis of 3-Methyl-2-buten-1-thiol-d6 (B1150533) necessitates the initial preparation of a deuterated precursor that contains the carbon skeleton with the required isotopic labels. Advanced deuteration strategies are employed to achieve high levels of deuterium (B1214612) incorporation at specific positions.
Methods for Deuterium Exchange and Direct Introduction (e.g., H/D Exchange, Reductive Deuteration, Dehalogenative Deuteration)
Several methods are available for the introduction of deuterium into organic molecules. researchgate.net The choice of method depends on the desired level of deuteration, the position of the deuterium atoms, and the stability of the substrate under the reaction conditions.
Hydrogen/Deuterium (H/D) Exchange: This method involves the exchange of hydrogen atoms for deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D₂O), and often a catalyst. wikipedia.org H/D exchange can be catalyzed by acids, bases, or metals. mdpi.com For the synthesis of a precursor to 3-Methyl-2-buten-1-thiol-d6, H/D exchange could be applied to a suitable starting material, such as 3-methyl-2-butenoic acid or its derivatives. The efficiency of the exchange is dependent on the acidity of the protons to be exchanged and the reaction conditions. nih.gov Recent advancements have utilized photoredox catalysis in combination with thiol catalysts to achieve formyl-selective deuteration of aldehydes with D₂O. nih.govnih.gov
Reductive Deuteration: This approach involves the addition of deuterium across a double or triple bond or the reduction of a functional group with a deuterium-donating reagent. researchgate.net Common deuterium sources for this method include deuterium gas (D₂), deuterated metal hydrides like lithium aluminum deuteride (B1239839) (LiAlD₄), or D₂O in the presence of a reducing agent. organic-chemistry.orgacs.orgacs.org For instance, the reduction of a 3-methyl-2-butenoate ester with a deuterated reducing agent could yield a deuterated alcohol precursor.
Dehalogenative Deuteration: This method involves the replacement of a halogen atom with a deuterium atom. nju.edu.cn This can be achieved using a deuterium source and a catalyst, often a transition metal like palladium. chemistryviews.org Visible-light-induced dehalogenative deuteration of alkyl and aryl bromides using disulfides and silanes has also been reported. rsc.org This strategy could be employed if a halogenated precursor is readily available. Recent methods have also utilized D₂O as an economical deuterium source for the dehalogenative deuteration of unactivated alkyl halides. acs.orgrsc.org
The following table summarizes these deuteration methods:
| Method | Deuterium Source | Catalyst/Reagent | Description |
|---|---|---|---|
| H/D Exchange | D₂O, D₂ gas | Acid, Base, Metal, Photoredox catalyst | Exchange of protons with deuterons. |
| Reductive Deuteration | D₂, LiAlD₄, NaBD₄, D₂O | Reducing agent (e.g., SmI₂) | Addition of deuterium across unsaturated bonds or reduction of functional groups. |
| Dehalogenative Deuteration | D₂, D₂O | Transition metal (e.g., Pd), Thiyl radical catalyst | Replacement of a halogen atom with a deuterium atom. |
Stereochemical Considerations in Targeted Deuterium Incorporation
When synthesizing chiral molecules or molecules with prochiral centers, the stereochemical outcome of the deuteration reaction is a critical consideration. Stereoselective deuteration methods aim to introduce deuterium at a specific stereocenter with high control. nih.gov For example, the reduction of a carbonyl group can lead to the formation of a new stereocenter, and the choice of a chiral reducing agent can influence the stereoselectivity of deuterium incorporation. nih.gov While 3-Methyl-2-buten-1-thiol itself is not chiral, stereochemical control can be important in the synthesis of more complex deuterated terpenes. boku.ac.at The use of biocatalysts, such as enzymes, can offer high stereoselectivity in deuterium incorporation. nih.gov Continuous flow methods using catalysts like Ru/C have also been developed for site- and stereoselective deuterium labeling of carbohydrates. rsc.orgresearchgate.net
Purification Methodologies for Deuterium-Enriched Compounds
After the synthesis, the crude product must be purified to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Standard purification techniques such as column chromatography, distillation, and preparative gas chromatography can be employed. Given the volatility of 3-Methyl-2-buten-1-thiol, distillation or preparative GC would be suitable methods. When using column chromatography for air-sensitive compounds like thiols, measures should be taken to prevent oxidation, such as using deoxygenated solvents and potentially using acidic alumina (B75360) instead of silica (B1680970) gel. reddit.com Covalent chromatography using thiopropyl resins can also be a specific method for purifying thiol-containing molecules. gbiosciences.com The purification of deuterated solvents themselves often involves passage through activated alumina and a supported copper catalyst to remove protic contaminants and oxygen. caltech.edu
Analytical Verification of Deuteration Specificity, Purity, and Isotopic Enrichment
The final and critical step is the analytical verification of the synthesized 3-Methyl-2-buten-1-thiol-d6. This involves confirming the chemical structure, assessing the chemical purity, and determining the isotopic enrichment and the specific location of the deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H (Deuterium) NMR are powerful tools for this purpose. sigmaaldrich.com In the ¹H NMR spectrum, the disappearance or significant reduction of signals corresponding to the protons that have been replaced by deuterium provides direct evidence of successful deuteration. ²H NMR can be used to directly observe the deuterium nuclei, confirming their presence and location within the molecule. google.com Quantitative NMR (qNMR) can be used to determine the isotopic abundance.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which will be higher for the deuterated compound compared to its non-deuterated counterpart. rsc.org The mass difference will correspond to the number of deuterium atoms incorporated. Mass spectrometry can also be used to quantify the isotopic enrichment by analyzing the relative intensities of the mass peaks corresponding to different isotopologues. researchgate.net However, MS alone cannot differentiate between isotopomers. acs.org The integration of liquid chromatography-mass spectrometry (LC-MS) and NMR can provide complementary data for structural identification. nih.gov
The following table outlines the key analytical techniques and their roles:
| Analytical Technique | Information Provided |
|---|---|
| ¹H NMR | Confirms the absence of protons at deuterated positions. |
| ²H NMR | Directly detects the presence and location of deuterium atoms. |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass and confirms the number of incorporated deuterium atoms. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Assesses chemical purity and provides mass spectral data for isotopic enrichment analysis. |
Application of 3 Methyl 2 Buten 1 Thiol D6 in Advanced Analytical Methodologies
Quantitative Analysis in Complex Matrices via Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for high-accuracy quantification. clearsynth.com It relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the beginning of the analytical workflow. Because the labeled standard (in this case, 3-Methyl-2-buten-1-thiol-d6) is chemically identical to the native analyte, it experiences the same physical and chemical effects throughout sample preparation, extraction, and analysis. lcms.cz This allows it to effectively compensate for analyte loss and variations in instrument response, particularly those caused by matrix effects. clearsynth.com
Table 1: Physicochemical Properties of 3-Methyl-2-buten-1-thiol and its Deuterated Analog
| Property | 3-Methyl-2-buten-1-thiol | 3-Methyl-2-buten-1-thiol-d6 (B1150533) |
| Chemical Formula | C₅H₁₀S | C₅H₄D₆S |
| Average Molecular Weight | 102.20 g/mol hmdb.ca | 108.23 g/mol |
| Monoisotopic Molecular Weight | 102.05 Da hmdb.ca | 108.09 Da |
| CAS Registry Number | 5287-45-6 nist.gov | 1189879-84-2 medchemexpress.com |
The development of robust analytical methods for quantifying trace compounds like 3-Methyl-2-buten-1-thiol requires rigorous validation to ensure reliability. clearsynth.com The use of 3-Methyl-2-buten-1-thiol-d6 is central to this process. Validation protocols typically assess several key parameters, including linearity, precision, accuracy, and the limit of quantification (LOQ).
During method development, the d6-labeled standard is used to establish a calibration curve by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. This ratio-based calibration is inherently more stable than external calibration, as it corrects for fluctuations in sample volume and instrument performance. For the native 3-Methyl-2-buten-1-thiol, methods have been successfully validated to achieve quantification at the ng/L level with high precision. nih.govresearchgate.net
Table 2: Representative Method Validation Parameters using an Isotope Dilution Assay
| Validation Parameter | Typical Performance Metric | Role of 3-Methyl-2-buten-1-thiol-d6 |
| Linearity (R²) | > 0.995 nih.gov | Ensures a consistent response ratio across a wide concentration range. |
| Precision (%RSD) | < 15% | Minimizes variability from sample preparation and injection, leading to lower relative standard deviation (RSD). |
| Accuracy (% Recovery) | 85-115% | Compensates for analyte loss during extraction and cleanup, ensuring the measured value is close to the true value. |
| Limit of Quantification (LOQ) | ng/L range nih.govresearchgate.net | Improves signal-to-noise by distinguishing the analyte signal from background, allowing for lower detection limits. |
In chromatographic assays coupled with mass spectrometry, 3-Methyl-2-buten-1-thiol-d6 serves as an ideal internal standard. An ideal internal standard should co-elute with the target analyte while being clearly distinguishable by the detector. hilarispublisher.com Since deuteration causes a negligible change in polarity and volatility, 3-Methyl-2-buten-1-thiol-d6 has a retention time nearly identical to that of the unlabeled analyte in both gas and liquid chromatography.
The key distinction is made by the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z). The six deuterium (B1214612) atoms in 3-Methyl-2-buten-1-thiol-d6 provide a significant mass shift of 6 Daltons compared to the native compound. This clear mass difference prevents signal overlap and allows for the simultaneous, independent monitoring of both the analyte and the internal standard, which is the foundation of high-precision IDMS assays. nih.gov
Chromatographic Separations and Detection Enhanced by Deuteration
The primary advantage of using 3-Methyl-2-buten-1-thiol-d6 lies in the detection phase of analysis, where mass spectrometry can easily differentiate it from its native counterpart. This distinction is crucial for resolving the analyte signal from complex matrix interferences and achieving accurate quantification.
Given that 3-Methyl-2-buten-1-thiol is a highly volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for its analysis. asbcnet.orgnist.gov In a typical GC-MS workflow, the d6-labeled internal standard is added to a sample (e.g., wine or beer) prior to a volatile extraction step, such as purge-and-trap or solid-phase microextraction (SPME). nih.gov
As the sample is processed, any loss of the native analyte is mirrored by a proportional loss of the d6-standard. After separation on the GC column, the compounds enter the mass spectrometer. In the ion source, both molecules fragment in a similar manner, but the fragments from the d6-standard are 6 mass units heavier. By using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS), the instrument can specifically detect characteristic ions for both compounds, ensuring highly selective and sensitive quantification.
Table 3: Illustrative Mass Spectrometric Ions for GC-MS Analysis
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ion m/z |
| 3-Methyl-2-buten-1-thiol | 102 | 69 (loss of -SH) |
| 3-Methyl-2-buten-1-thiol-d6 | 108 | 75 (loss of -SH) |
While GC-MS is preferred for volatile thiols, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for non-volatile compounds or analytes that benefit from derivatization. Should 3-Methyl-2-buten-1-thiol be converted to a less volatile derivative to facilitate analysis or to target a specific functional group, LC-MS/MS would become the method of choice.
In such a scenario, 3-Methyl-2-buten-1-thiol-d6 would be subjected to the same derivatization reaction as the native analyte. Its role as an internal standard would be to correct for variations in reaction efficiency, sample cleanup, and, critically, the ionization process within the LC-MS interface. lcms.cz Electrospray ionization (ESI), a common technique in LC-MS, is known to be susceptible to ion suppression or enhancement from co-eluting matrix components. nih.gov Because the deuterated standard co-elutes and experiences the same ionization effects as the analyte, it provides a reliable basis for accurate quantification in complex biological or food matrices. nih.gov
Chemoinformatic and Metabolomic Profiling Integration (Non-Clinical Applications)
In the fields of food science, flavor chemistry, and environmental analysis, research is increasingly focused on comprehensive metabolomic profiling to understand the chemical composition of complex systems. 3-Methyl-2-buten-1-thiol has been identified as a component in the metabolome of foods like coffee and alcoholic beverages. hmdb.cahmdb.ca
The use of 3-Methyl-2-buten-1-thiol-d6 is vital for integrating this specific compound into larger chemoinformatic and metabolomic datasets. In targeted metabolomics, the d6-standard enables the precise and accurate quantification of 3-Methyl-2-buten-1-thiol, allowing researchers to study how its concentration varies with factors like grape variety, fermentation conditions, or coffee roasting processes. nih.govhmdb.ca
In untargeted metabolomics, where the goal is to identify as many compounds as possible, the d6-standard can serve as a "marker" to confirm the identity of a feature detected by the instrument. By matching the retention time of the unknown feature with that of the spiked d6-standard and observing the expected mass difference, analysts can confidently identify the compound as 3-Methyl-2-buten-1-thiol. The high-quality quantitative data generated using this internal standard can then be uploaded to metabolomic databases, such as the Metabolomics Workbench, contributing to the broader scientific understanding of food chemistry and other non-clinical biological systems.
Application in Untargeted and Targeted Metabolomics Workflows
Stable Isotope Labeled (SIL) compounds are critical for achieving accurate and reliable quantification in mass spectrometry-based metabolomics. hilarispublisher.com 3-Methyl-2-buten-1-thiol-d6 is ideally suited for this role, functioning as an internal standard for the analysis of its unlabeled counterpart, a potent aroma compound found in various natural products. smolecule.com In metabolomics workflows, a known amount of the d6-labeled standard is spiked into a biological sample prior to extraction and analysis. Because the labeled and unlabeled compounds have nearly identical physicochemical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. isolife.nl This co-analysis allows for the correction of analytical variability, including matrix effects and ionization suppression, leading to highly accurate quantification of the target analyte.
Beyond quantification, 3-Methyl-2-buten-1-thiol-d6 can be employed as a metabolic tracer to investigate biochemical pathways in various biological systems. nih.govacs.org By introducing the labeled compound into a system, researchers can track the movement of the deuterium atoms as the molecule is processed and transformed, providing direct insights into metabolic fluxes and connections. creative-proteomics.com
In vitro enzymatic studies: In these controlled experiments, 3-Methyl-2-buten-1-thiol-d6 can be used as a substrate for isolated enzymes to study their function and kinetics. For instance, enzymes suspected of metabolizing volatile sulfur compounds can be incubated with the d6-labeled substrate. Subsequent analysis by mass spectrometry can identify and quantify the formation of deuterated products, helping to elucidate the enzyme's specific activity and reaction mechanism.
Microbial cultures: The metabolism of sulfur compounds by microorganisms is crucial in many fermentation processes. For example, the yeast Saccharomyces cerevisiae is known to produce thiol compounds. smolecule.com By adding 3-Methyl-2-buten-1-thiol-d6 to a yeast culture, it is possible to trace its biotransformation. Researchers can monitor the appearance of other deuterated volatile sulfur compounds over time, revealing the specific metabolic pathways yeast cells use to modify or degrade this thiol, which can influence the final flavor and aroma profile of fermented products.
Plant extracts: The unlabeled form of this thiol is a key aroma component in plants like Cannabis sativa and is biosynthesized from precursors such as prenyl alcohol. To study this pathway, 3-Methyl-2-buten-1-thiol-d6 could be supplied to plant cell cultures or tissues. By analyzing the metabolome for deuterated downstream products, researchers can confirm biosynthetic steps and identify previously unknown metabolites derived from this compound. frontiersin.org This tracer-based approach is invaluable for mapping the complex metabolic networks responsible for producing volatile organic compounds in plants.
| Application Area | Workflow Type | Analytical Goal | Example Scenario | Expected Outcome |
|---|---|---|---|---|
| In Vitro Enzymatic Studies | Targeted/Untargeted | Elucidate enzyme function and kinetics | Incubate a purified plant enzyme with 3-Methyl-2-buten-1-thiol-d6. | Identification of specific deuterated metabolites, confirming the enzyme's role in thiol metabolism. |
| Microbial Cultures | Untargeted Metabolomics | Trace biotransformation pathways | Add 3-Methyl-2-buten-1-thiol-d6 to a Saccharomyces cerevisiae fermentation. | Detection of novel deuterated sulfur compounds, revealing the metabolic fate of the thiol during fermentation. smolecule.com |
| Plant Extracts | Tracer-Based Metabolomics | Investigate biosynthetic and degradation pathways | Supply 3-Methyl-2-buten-1-thiol-d6 to Cannabis sativa cell cultures. | Mapping the conversion of the labeled thiol into other volatile sulfur compounds, clarifying the plant's metabolic network. |
Data Interpretation and Chemometric Analysis of Isotopic Signals for Pathway Tracing
The interpretation of data from experiments using 3-Methyl-2-buten-1-thiol-d6 hinges on the ability of high-resolution mass spectrometry (MS) to differentiate between the labeled compound (and its metabolites) and their native, unlabeled counterparts. The six deuterium atoms create a predictable mass shift of approximately +6 Daltons, allowing for the selective detection of molecules that have incorporated the isotopic label.
The primary step in data interpretation is the identification of isotopic signals. In an untargeted metabolomics experiment, the data is computationally screened for pairs of signals that are separated by the specific mass difference corresponding to the isotopic label. For 3-Methyl-2-buten-1-thiol-d6, the software would search for pairs of features with a mass difference of 6.0375 Da (6 x the mass difference between deuterium and protium). The detection of such pairs provides strong evidence for a metabolite and its labeled analogue.
Once isotopic signals are identified, pathway tracing can be performed. If 3-Methyl-2-buten-1-thiol-d6 is metabolized, the deuterium label will be carried over to its products. By identifying all compounds that exhibit the +6 Da mass shift, a map of its metabolic fate can be constructed. nih.gov Further analysis using tandem mass spectrometry (MS/MS) can pinpoint the location of the deuterium atoms on the metabolite, providing deeper insight into the specific chemical transformations that occurred.
The large and complex datasets generated in these metabolomics experiments necessitate the use of chemometric analysis for robust interpretation. nih.gov Chemometrics employs multivariate statistical methods to extract meaningful patterns from the data.
Partial Least Squares Discriminant Analysis (PLS-DA): This supervised method is used to build a model that maximizes the separation between predefined groups (e.g., treated vs. control). PLS-DA can identify the specific metabolic features—including the isotopic signals of the tracer and its products—that are most responsible for the observed group separation. This helps to filter out noise and focus on the metabolites that are most relevant to the biological question.
By combining the precise detection of isotopic signals with powerful chemometric tools, researchers can effectively trace metabolic pathways, quantify fluxes, and gain a dynamic understanding of how compounds like 3-Methyl-2-buten-1-thiol are processed within a biological system.
| Analysis Step | Technique/Method | Description | Outcome |
|---|---|---|---|
| Signal Detection | High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) | Detects ions based on their mass-to-charge ratio with high precision, resolving labeled (M+6) from unlabeled (M) peaks. | Raw data containing intensity information for thousands of metabolic features, including isotopic signals. |
| Feature Extraction | Isotope Pattern Filtering Software | Scans the raw data to find pairs of peaks separated by the specific mass of the deuterium label (6.0375 Da). | A refined list of potential metabolites and their corresponding d6-labeled isotopologues. |
| Pathway Mapping | Tandem MS (MS/MS) and Database Searching | Fragments the labeled ions to determine the location of the deuterium atoms and compares the fragmentation pattern to metabolic databases. | Structural confirmation of metabolites and elucidation of the biochemical reactions the tracer has undergone. frontiersin.org |
| Statistical Analysis | Chemometrics (PCA, PLS-DA) | Applies multivariate statistical models to the feature list to identify patterns and significant differences between experimental groups. | Identification of key metabolites and pathways impacted by the introduction of the tracer; robust biological interpretation. nih.gov |
Mechanistic Elucidation and Kinetic Isotope Effect Studies Using 3 Methyl 2 Buten 1 Thiol D6
Investigation of Reaction Pathways through Deuterium (B1214612) Tracing
Deuterium tracing is a foundational method for mapping the journey of atoms through a reaction sequence. By replacing specific hydrogen atoms with deuterium in a reactant like 3-Methyl-2-buten-1-thiol, chemists can track the position of the deuterium label in the products and any isolated intermediates. This "isotopic fingerprinting" provides direct evidence for proposed reaction mechanisms, including bond formations, cleavages, and molecular rearrangements.
Elucidation of Intermediate Formation and Rearrangement Processes
The strategic placement of deuterium atoms in 3-Methyl-2-buten-1-thiol-d6 (B1150533) is crucial for unraveling complex reaction mechanisms. For instance, in reactions involving thiol-ene additions or rearrangements, the final position of the deuterium can confirm or disprove the existence of specific intermediates. If a proposed mechanism involves the formation of a transient species where a C-H bond is broken and reformed, the use of a deuterated analogue can trap this event. Should the deuterium atom be found in a new position in the product, it provides strong evidence for the proposed intermediate.
For example, in the study of thiol-maleimide side reactions, which can lead to thiazine formation, intermediates are formed and undergo rearrangement. youtube.com Using a deuterated thiol allows researchers to follow the atoms and confirm the structural transformations occurring, such as the opening of the initial maleimide ring. youtube.com
Identification of Rate-Determining Steps in Complex Chemical and Biochemical Reactions
For instance, in the atmospheric oxidation of the non-deuterated 3-Methyl-2-buten-1-thiol by hydroxyl radicals, theoretical studies have explored various reaction pathways, including H-atom abstraction from the S-H group. nih.gov An experimental study using 3-Methyl-2-buten-1-thiol-d6 where the S-D bond is present would be expected to show a slower reaction rate if this abstraction is indeed the rate-determining step.
Primary and Secondary Kinetic Isotope Effects (KIE) Assessment
The kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction using a light isotopologue to the rate constant of the same reaction using a heavy isotopologue (kL/kH). wikipedia.org It is one of the most sensitive probes of transition state structure. rsc.org
Primary KIEs are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. fiveable.me For deuterium substitution, typical primary KIEs (kH/kD) range from 2 to 8.
Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation. These effects are smaller (typically 0.7 to 1.5) and provide information about changes in the steric environment or hybridization at the labeled position during the reaction. fiveable.me
Experimental Design for KIE Measurement in Heterogeneous and Homogeneous Systems
Measuring KIEs requires precise experimental design. Two main approaches are used:
Non-competitive Experiments : The reaction rates of the deuterated and non-deuterated reactants are measured in separate experiments under identical conditions. nih.gov This method is straightforward but can be susceptible to errors from slight variations in experimental conditions.
Competitive Experiments : A mixture of the deuterated and non-deuterated reactants is used in a single reaction. The ratio of the products or the remaining reactants is measured over time. This method is generally more accurate as it eliminates errors from separate experiments. nih.govnih.gov
Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Isotope Ratio Mass Spectrometry (IRMS) are often employed to determine the isotopic ratios with high precision. wikipedia.orgnih.gov For reactions in heterogeneous systems, such as those involving surface catalysts, ensuring uniform mixing and accounting for mass transport effects are critical considerations in the experimental design.
Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of 3-Methyl-2-buten-1-thiol
| Reaction Type | Labeled Position | kH (s⁻¹) | kD (s⁻¹) | KIE (kH/kD) | Interpretation |
|---|---|---|---|---|---|
| H-Abstraction from Thiol | S-D | 1.5 x 10⁻³ | 0.3 x 10⁻³ | 5.0 | Primary KIE; S-H bond cleavage is in the rate-determining step. |
| Michael Addition | C4-D ₂ | 2.2 x 10⁻⁴ | 2.0 x 10⁻⁴ | 1.1 | Secondary KIE; Change in hybridization at C4 from sp³ to sp² in the transition state. |
| Sₙ2 Substitution | C1-D ₂ | 4.7 x 10⁻⁵ | 5.1 x 10⁻⁵ | 0.92 | Inverse Secondary KIE; C1 becomes more sterically hindered (sp² to sp³) in the transition state. |
This table is illustrative and does not represent actual experimental data.
Theoretical Calculations and Computational Modeling of Isotopic Effects
Computational chemistry provides a powerful tool for predicting and interpreting KIEs. rsc.org Using quantum mechanical methods like Density Functional Theory (DFT), researchers can model the potential energy surfaces of reactions for both the deuterated and non-deuterated species. researchgate.net
Key steps in computational KIE modeling include:
Locating the transition state structure for the proposed mechanism.
Calculating the vibrational frequencies for the reactant and transition state for both isotopologues.
Using these frequencies to determine the zero-point energies (ZPE). The difference in ZPE between the light and heavy isotopologues is the primary origin of the KIE. acs.org
These calculations not only predict the magnitude of the KIE but also allow for the detailed analysis of the transition state's geometry and vibrational modes, offering a level of insight that is often inaccessible through experiments alone. fiveable.mersc.org Comparing theoretically predicted KIEs with experimental values helps to validate or discard proposed mechanistic scenarios. rsc.org
Isotopic Perturbation of Equilibrium Studies
While KIEs probe the kinetics of a reaction, Equilibrium Isotope Effects (EIEs) provide information about the thermodynamics. An EIE is the effect of isotopic substitution on an equilibrium constant. The study of how isotopic substitution perturbs a chemical equilibrium can reveal subtle details about molecular structure and bonding in solution.
For a reversible reaction, the presence of a deuterium label can shift the equilibrium position. This perturbation is measured as the ratio of the equilibrium constant for the light species to that of the heavy species (EIE = KL/KH). EIEs are typically smaller than KIEs and arise from the differences in the vibrational energies of the isotopologues in the reactants and products. acs.org By precisely measuring this shift, often through NMR spectroscopy, valuable thermodynamic data can be obtained, helping to characterize intermediates in equilibrium with reactants.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-Methyl-2-buten-1-thiol |
| 3-Methyl-2-buten-1-thiol-d6 |
| Deuterium |
| Thiol-maleimide adduct |
| Thiazine |
Solvent Isotope Effects in Reaction Mechanisms
Solvent isotope effects (SIEs) are changes in the rate of a chemical reaction when the solvent is substituted with one of its isotopes. chem-station.com This phenomenon serves as a powerful tool for elucidating reaction mechanisms, particularly for determining the role of solvent molecules in the rate-determining step. researchgate.net The most common application of SIEs involves comparing reaction rates in protiated solvents (e.g., H₂O, CH₃OH) with their deuterated counterparts (e.g., D₂O, CD₃OD). chem-station.com The magnitude of the solvent isotope effect, typically expressed as the ratio of the rate constant in the light solvent (kₗ) to the rate constant in the heavy solvent (kₙ), can provide insights into the nature of transition states and the involvement of proton transfer in the reaction pathway.
A key aspect of interpreting solvent isotope effects is the fractionation factor (φ), which quantifies the preference of an isotope for a particular chemical environment. chem-station.com For an exchangeable proton, the fractionation factor is the ratio of the D/H ratio at a specific site to the D/H ratio in the bulk solvent. chem-station.com Changes in fractionation factors between the ground state and the transition state are a primary determinant of the observed solvent isotope effect.
Generally, a normal solvent isotope effect (kₗ/kₙ > 1) is observed when the bonding to exchangeable protons is weaker in the transition state than in the ground state. Conversely, an inverse solvent isotope effect (kₗ/kₙ < 1) suggests that the bonding to exchangeable protons is stronger or more constrained in the transition state. researchgate.net
For a hypothetical reaction involving 3-Methyl-2-buten-1-thiol-d6, such as a protonation step, the solvent isotope effect could be measured to determine if a proton transfer from the solvent is involved in the rate-determining step. The following table illustrates hypothetical data for such an experiment.
| Solvent System | Rate Constant (k) | Solvent Isotope Effect (k(light)/k(heavy)) |
|---|---|---|
| H₂O/D₂O | k(H₂O) / k(D₂O) | Value |
| CH₃OH/CD₃OD | k(CH₃OH) / k(CD₃OD) | Value |
This table presents a conceptual framework for how solvent isotope effect data would be displayed. The "Value" would be determined experimentally.
The interpretation of these hypothetical values would depend on the specific reaction being studied. For instance, a significant normal solvent isotope effect might indicate a proton transfer from the solvent in the rate-limiting step. In contrast, an inverse effect could suggest a pre-equilibrium step where the reactant is protonated by the solvent prior to the rate-determining step. chem-station.com
It is important to note that the deuteration on the methyl groups and the methylene (B1212753) group of 3-Methyl-2-buten-1-thiol-d6 would primarily be used to study kinetic isotope effects related to C-H bond cleavage, while solvent isotope effect studies would focus on the role of the surrounding solvent molecules in the reaction mechanism.
Spectroscopic Probing and Structural Insights Via Deuterated 3 Methyl 2 Buten 1 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Isotopic Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. The introduction of deuterium (B1214612) into 3-methyl-2-buten-1-thiol significantly enhances the capabilities of NMR analysis, allowing for precise isotopic localization and the unraveling of complex structural features.
Deuterium NMR (2H NMR) for Positional Analysis and Quantification of Labeling
Deuterium (²H) NMR spectroscopy is a direct method for observing the deuterium nuclei within a molecule. wikipedia.org Unlike proton (¹H) NMR, which would be silent at the positions of deuteration, ²H NMR provides distinct signals corresponding to each deuterium atom, confirming the effectiveness and location of isotopic labeling. wikipedia.org This technique is crucial for verifying that the deuterium atoms in 3-methyl-2-buten-1-thiol-d6 (B1150533) reside at the intended positions—specifically, the two methyl groups and the methylene (B1212753) group attached to the sulfur atom.
The quantitative nature of ²H NMR allows for the determination of the degree of deuteration at each labeled site. By integrating the signals in the ²H NMR spectrum and comparing them to a calibrated internal reference, the isotopic purity of the sample can be accurately assessed. acs.orgwiley.com This is vital for ensuring the reliability of the deuterated standard in subsequent analytical applications. The chemical shifts in ²H NMR are analogous to those in ¹H NMR, but the signals are typically broader due to the quadrupolar nature of the deuterium nucleus. wikipedia.org
Table 1: Predicted ¹H and ²H NMR Chemical Shifts for 3-Methyl-2-buten-1-thiol and its d6 Isotopologue
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ²H Chemical Shift (ppm, predicted) |
|---|---|---|
| (CH₃)₂C= | 1.74 | 1.74 |
| =CH- | 5.35 | - |
| -CH₂S- | 3.25 | 3.25 |
Data based on predicted values for 3-methyl-2-buten-1-thiol.
Multidimensional NMR Techniques with Deuterated Analogues for Complex Structure Elucidation
Multidimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for elucidating the complete bonding network of a molecule. columbia.edunih.govjove.com The use of deuterated analogues like 3-methyl-2-buten-1-thiol-d6 can simplify complex spectra and aid in the assignment of signals, particularly in larger or more complex molecules where signal overlap is a problem. saudijournals.com
In an HSQC experiment, which correlates the chemical shifts of directly bonded protons and carbons, the absence of signals from the deuterated positions in the ¹H dimension simplifies the spectrum and helps to confirm the locations of the deuterium labels. columbia.edunih.gov Conversely, the HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity of the molecular skeleton. columbia.edujove.com The strategic placement of deuterium can help to resolve ambiguities in HMBC correlations. By combining data from various 1D and 2D NMR experiments, a comprehensive and unambiguous structural assignment of 3-methyl-2-buten-1-thiol and its deuterated isotopologue can be achieved.
Mass Spectrometry (MS) Fragmentation Pathway Analysis with Deuterium Labeling
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with deuterium labeling, it becomes an even more insightful tool for determining isotopic purity, elucidating fragmentation pathways, and identifying metabolites.
High-Resolution Mass Spectrometry for Isotopic Purity and Distribution Assessment
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. rsc.orgresearchgate.net For 3-methyl-2-buten-1-thiol-d6, HRMS is essential for confirming its successful synthesis and assessing its isotopic purity. nih.govresearchgate.net The high mass accuracy of HRMS can distinguish between the masses of the deuterated compound and any residual non-deuterated or partially deuterated species.
By analyzing the isotopic cluster of the molecular ion peak, the distribution of deuterium isotopes can be determined. The mass spectrum of a pure sample of 3-methyl-2-buten-1-thiol-d6 will show a molecular ion peak at a mass 6 units higher than that of the unlabeled compound. The relative intensities of the M+1, M+2, etc., peaks can be used to calculate the percentage of molecules that contain one, two, three, and so on, deuterium atoms, thus providing a detailed picture of the isotopic distribution.
Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragmentation Studies and Metabolite Identification
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation, and the analysis of the resulting fragment ions (product ions). nih.gov This technique is invaluable for elucidating the fragmentation pathways of molecules. By comparing the MS/MS spectra of 3-methyl-2-buten-1-thiol and its d6-labeled counterpart, the fragmentation mechanisms can be unraveled. nih.gov The mass shifts of the fragment ions in the spectrum of the deuterated compound reveal which fragments retain the deuterium labels, providing direct evidence for the bond cleavages and rearrangements that occur during fragmentation.
This approach is also highly effective for metabolite identification. When a biological system is exposed to 3-methyl-2-buten-1-thiol-d6, the metabolites formed will also contain the deuterium label. By searching for the characteristic mass shifts in the mass spectra of biological samples, novel metabolites can be identified and their structures elucidated through the analysis of their fragmentation patterns. clearsynth.com
Table 2: Key Mass Spectral Fragments for 3-Methyl-2-buten-1-thiol and 3-Methyl-2-buten-1-thiol-d6
| Fragment | Proposed Structure | m/z (Unlabeled) | m/z (d6-labeled) |
|---|---|---|---|
| [M]⁺˙ | C₅H₁₀S⁺˙ | 102 | 108 |
| [M - CH₃]⁺ | C₄H₇S⁺ | 87 | 90 or 93 |
| [M - SH]⁺ | C₅H₉⁺ | 69 | 69 |
Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Studies (Application Focused)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to changes in bond strength, bond angles, and molecular conformation. The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the bonds involving these atoms, providing a powerful tool for spectral assignment and conformational analysis.
In the IR and Raman spectra of 3-methyl-2-buten-1-thiol-d6, the C-D stretching and bending vibrations will appear at lower frequencies compared to the corresponding C-H vibrations in the unlabeled compound. This isotopic shift is due to the heavier mass of deuterium and can be predicted with a good degree of accuracy. For thiols, the S-H stretching frequency is typically weak in the IR spectrum. rsc.org The C-S stretching vibration, which appears in the fingerprint region of the spectrum, can provide information about the conformation of the molecule. ias.ac.in
Raman spectroscopy is particularly useful for studying the C-S bond and can be used to investigate the different rotational conformers of 3-methyl-2-buten-1-thiol that may exist in the liquid state. ias.ac.in By analyzing the changes in the Raman spectra upon deuteration, the vibrational modes can be more confidently assigned, and a more detailed understanding of the conformational preferences and bonding within the molecule can be obtained. rsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-Methyl-2-buten-1-thiol |
| 3-Methyl-2-buten-1-thiol-d6 |
Isotopic Shifts in Infrared Spectroscopy for Functional Group Identification (Methodological Application)
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The frequency of absorption is characteristic of the bond type and its molecular environment. The introduction of deuterium into 3-Methyl-2-buten-1-thiol induces significant and informative shifts in its IR spectrum, primarily due to the mass difference between hydrogen (H) and deuterium (D).
The vibrational frequency (ν) of a diatomic harmonic oscillator is approximated by the equation:
ν = (1/2π) * √(k/μ)
where k is the force constant of the bond and μ is the reduced mass of the two atoms. When a hydrogen atom is replaced by a deuterium atom, the reduced mass increases significantly, while the bond's force constant remains virtually unchanged. This increase in reduced mass leads to a decrease in the vibrational frequency. For a C-H bond versus a C-D bond, or an S-H bond versus an S-D bond, the frequency is expected to shift by a factor of approximately 1/√2 (≈ 0.71).
In 3-Methyl-2-buten-1-thiol-d6, this isotopic shift serves as a definitive tool for assigning vibrational modes that might otherwise be ambiguous. For instance, the S-H stretching vibration, which typically appears in a crowded region of the spectrum, shifts to a much lower, less congested frequency upon deuteration to S-D. Similarly, the C-H stretching modes of the methyl groups can be distinguished from other C-H stretches in the molecule by observing their shift to lower wavenumbers in the deuterated analogue.
This method allows for the unambiguous identification and isolation of vibrations associated with specific functional groups. By comparing the spectrum of the standard compound with its deuterated version, researchers can confidently assign peaks to the thiol group and the methyl groups, providing clearer structural characterization.
Table 1: Representative Isotopic Shifts in Infrared Spectroscopy for 3-Methyl-2-buten-1-thiol-d6
| Vibrational Mode | Typical Frequency (Non-deuterated) cm⁻¹ | Expected Frequency (Deuterated) cm⁻¹ | Isotopic Shift Ratio (νD / νH) |
| S-H Stretch | ~2570 | ~1860 | ~0.72 |
| C-H Stretch (sp³ Methyl) | ~2960 | ~2210 | ~0.75 |
| C-H Stretch (sp² Vinylic) | ~3020 | ~3020 (unchanged) | 1.00 |
Raman Spectroscopy in Deuterium-Labeled Systems for Molecular Dynamics Investigations
Raman spectroscopy, like IR spectroscopy, probes the vibrational modes of a molecule. However, it relies on inelastic scattering of monochromatic light, and the selection rules for a vibration to be Raman-active differ from those for IR activity. This often makes Raman a complementary technique. The isotopic shifts observed in IR spectroscopy are also present in Raman spectra and can be exploited for similar purposes of peak assignment.
Beyond structural identification, Raman spectroscopy of deuterium-labeled molecules is particularly valuable for investigating molecular dynamics. The C-D and S-D stretching vibrations appear in a spectral window (typically 1800-2300 cm⁻¹) that is relatively free from other fundamental vibrational modes. This "silent" region allows the deuterated bonds to be used as localized probes of their environment without spectral overlap.
By analyzing the peak position, bandwidth, and intensity of the C-D or S-D Raman bands, researchers can deduce information about:
Conformational Changes: Different molecular conformations can lead to slight changes in the vibrational frequencies of the C-D bonds, allowing for the study of rotamer populations and dynamics.
Intermolecular Interactions: The formation of hydrogen or deuterium bonds and other intermolecular forces can perturb the vibrational frequency and broaden the peak of the S-D stretch. This provides a sensitive handle for studying how the thiol group interacts with solvents or other molecules.
Site-Specific Dynamics: In a large molecule or complex system, labeling a specific site like the methyl groups of 3-Methyl-2-buten-1-thiol allows for the study of the local dynamics at that position without interference from the rest of the molecule.
Therefore, the use of 3-Methyl-2-buten-1-thiol-d6 in Raman spectroscopy enables detailed investigations into its molecular behavior, offering insights that are difficult to obtain with the non-deuterated isotopologue alone.
Table 2: Application of Raman Spectroscopy in Probing Deuterated 3-Methyl-2-buten-1-thiol
| Raman Probe | Spectral Region (cm⁻¹) | Information Gained from Peak Analysis |
| S-D Stretch | ~1860 | Intermolecular interactions, deuterium bonding, solvent effects. |
| C-D Stretch | ~2210 | Local environmental polarity, conformational dynamics of the isoprenoid backbone. |
Biological and Biochemical Pathway Investigations Utilizing 3 Methyl 2 Buten 1 Thiol D6
In Vitro Enzymatic Biotransformation Studies
Cell-free systems, which utilize cell extracts containing active transcription and translation machinery, provide a controlled environment for studying enzymatic reactions without the complexities of whole-cell metabolism. nih.govnih.gov In this context, 3-Methyl-2-buten-1-thiol-d6 (B1150533) is an invaluable internal standard and tracer for investigating enzymatic processes.
The use of 3-Methyl-2-buten-1-thiol-d6 allows researchers to precisely measure the kinetics of enzymes that may act upon it. By adding a known quantity of the deuterated compound to an enzymatic assay, it can serve as an internal standard for quantifying the transformation of the natural, non-labeled substrate. This approach helps in determining key enzymatic parameters such as the Michaelis-Menten constant (Kₘ) and the catalytic efficiency (kcat/Kₘ). Furthermore, analyzing the structure of the products formed from the labeled substrate can provide insights into the catalytic mechanism of the enzyme, revealing how the substrate binds to the active site and the specific transformations that occur.
Cell-free expression systems are increasingly used to prototype and study metabolic pathways. nih.gov When 3-Methyl-2-buten-1-thiol-d6 is introduced into a cell-free system containing specific enzymes or complex cell lysates, researchers can accurately trace its fate. Any metabolites that retain the deuterium (B1214612) label can be definitively identified as derivatives of the original compound using mass spectrometry. This method is crucial for discovering novel biotransformation products and mapping enzymatic pathways without the interference of competing metabolic routes present in living cells. nih.gov
The table below illustrates hypothetical data from a cell-free study where an enzyme's ability to oxidize 3-Methyl-2-buten-1-thiol is investigated using the d6-labeled variant to identify products.
| Analyte | Retention Time (min) | Mass-to-Charge Ratio (m/z) | Identification |
| Substrate | 5.2 | 109.1 (M+H)⁺ | 3-Methyl-2-buten-1-thiol-d6 |
| Product 1 | 7.8 | 125.1 (M+H)⁺ | Labeled Sulfoxide Metabolite |
| Product 2 | 9.1 | 141.1 (M+H)⁺ | Labeled Sulfone Metabolite |
Microbial Metabolism and Biosynthetic Pathway Tracing (e.g., Yeast, Bacteria, Fungi)
Microorganisms, particularly yeast such as Saccharomyces cerevisiae, are known to produce and metabolize a wide array of volatile sulfur compounds, including 3-Methyl-2-buten-1-thiol, which significantly impacts the aroma of fermented beverages like wine. nih.govnih.govnih.gov
Volatile thiols are potent aroma molecules critical to the sensory profile of many beverages. nih.gov By introducing 3-Methyl-2-buten-1-thiol-d6 into a microbial culture, its role as a precursor or intermediate in the formation of other secondary metabolites can be traced. For instance, if the deuterium label is later detected in other flavor compounds, it provides direct evidence of a biosynthetic link. This technique has been instrumental in understanding how precursor compounds are transformed by yeast β-lyase or glutathione-S-transferase enzymes to release potent thiols or form new derivatives during fermentation. nih.gov
Metabolic flux analysis is a quantitative method used to determine the rate of metabolic reactions in a biological system. Isotopic labeling experiments are central to this approach. By supplying 3-Methyl-2-buten-1-thiol-d6 to a fermenting culture, the rate at which it is consumed and converted into various products can be precisely measured. Tracking the appearance and distribution of the deuterium label throughout the metabolic network allows for the calculation of pathway fluxes, providing a dynamic view of the microorganism's metabolism. This information is vital for metabolic engineering efforts aimed at enhancing the production of desirable flavor compounds. nih.gov
The following table shows sample data from a yeast fermentation experiment designed to trace the bioconversion of the labeled thiol.
| Time Point | Substrate Concentration (µg/L) (3-Methyl-2-buten-1-thiol-d6) | Labeled Product A Concentration (ng/L) | Labeled Product B Concentration (ng/L) |
| 0 hr | 100.0 | 0.0 | 0.0 |
| 12 hr | 75.3 | 15.2 | 4.1 |
| 24 hr | 48.1 | 28.9 | 9.8 |
| 48 hr | 12.5 | 45.6 | 18.3 |
Plant Biosynthesis and Metabolism Studies
3-Methyl-2-buten-1-thiol is a naturally occurring volatile organosulfur compound found in various plants, including Coffea (coffee) and Cannabis sativa. nih.govhmdb.ca The biosynthesis of this compound in plants is believed to be linked to the metabolism of sulfur-containing amino acids and prenyl phosphate (B84403) derivatives. Investigating these pathways can be challenging due to the complexity of plant metabolic networks.
The application of 3-Methyl-2-buten-1-thiol-d6 in plant studies allows researchers to probe these intricate pathways. By supplying the labeled compound to plant tissues or cell cultures, its uptake, transport, and subsequent conversion into other metabolites can be monitored. This provides a clear method for identifying downstream products and confirming proposed biosynthetic routes, distinguishing them from the plant's large endogenous pool of related metabolites. Such studies are essential for understanding the biochemical basis for the unique aroma profiles of various plant species.
Investigation of Volatile Compound Formation in Plant Tissues
The use of stable isotope-labeled compounds like 3-Methyl-2-buten-1-thiol-d6 is a cornerstone of metabolic research, enabling scientists to trace the journey of molecules through complex biochemical pathways. In the context of plant biology, this deuterated thiol serves as an invaluable tracer for elucidating the biosynthesis of volatile sulfur compounds (VSCs).
Tracing Biosynthetic Routes:
The biosynthesis of the parent compound, 3-Methyl-2-buten-1-thiol (also known as prenylthiol), in plants such as coffee (Coffea) and Cannabis sativa is understood to be linked to the metabolism of sulfur-containing amino acids and prenyl alcohol. mdpi.com By introducing 3-Methyl-2-buten-1-thiol-d6 into plant systems, researchers can track its incorporation and transformation into other volatile compounds. This is typically achieved through techniques like gas chromatography-mass spectrometry (GC-MS), where the deuterium label results in a distinct mass shift, allowing for the unambiguous identification of molecules derived from the labeled precursor.
Hypothetical Application in a Research Setting:
A hypothetical study could involve the administration of 3-Methyl-2-buten-1-thiol-d6 to Cannabis sativa plantlets. By analyzing the headspace volatiles at various time points, researchers could identify new deuterated VSCs, thereby mapping the metabolic fate of the initial compound. This approach could confirm predicted biosynthetic steps and potentially uncover novel enzymatic reactions and intermediates.
Data Table: Putative Metabolites in a 3-Methyl-2-buten-1-thiol-d6 Feeding Study
| Putative Labeled Metabolite | Analytical Method | Expected Observation |
| 3-Methyl-2-butenyl disulfide-d12 | GC-MS | Detection of a molecule with a mass 12 units higher than the unlabeled disulfide. |
| S-prenyl-cysteine-d6 | LC-MS/MS | Identification of a deuterated amino acid conjugate. |
| Various prenylated sulfur compounds-dx | GC-MS | A series of compounds showing varying degrees of deuterium incorporation. |
This table represents a hypothetical outcome to illustrate the potential of using 3-Methyl-2-buten-1-thiol-d6 as a tracer.
Role in Plant Stress Responses and Signaling
Volatile organic compounds (VOCs), including VSCs, are integral to how plants perceive and respond to both biotic and abiotic stresses. plantae.orgnih.gov While specific research on the signaling role of 3-Methyl-2-buten-1-thiol is not yet abundant, the broader understanding of sulfur-containing compounds in plant defense provides a strong basis for its likely involvement.
Sulfur Compounds as Defense Signals:
Plants produce a variety of sulfur-containing compounds as part of their defense arsenal (B13267) against pathogens and herbivores. nih.govresearchgate.net These compounds can act as direct toxins or as signaling molecules that trigger systemic defense responses throughout the plant. For instance, upon tissue damage, the release of VSCs can alert neighboring plants to impending threats, a phenomenon known as "plant-plant communication."
Potential Role of 3-Methyl-2-buten-1-thiol in Stress Signaling:
The characteristic "skunky" aroma of 3-Methyl-2-buten-1-thiol, prominent in some plant species, suggests a potential role as a defensive compound. Its release could be induced by various stressors, such as insect feeding or microbial attack. The presence of this volatile thiol in the air could then act as a signal to activate defense-related genes in both the emitting plant and its neighbors. These genes may encode for the production of other defensive chemicals or proteins that strengthen the plant's resistance.
Data Table: General Plant Responses to Volatile Sulfur Compounds
| Stressor | Class of Volatile Sulfur Compound | Observed Plant Response |
| Herbivory | Thiols, Sulfides | Induction of defense gene expression, production of proteinase inhibitors. |
| Pathogen Attack | Isothiocyanates | Activation of systemic acquired resistance, production of phytoalexins. |
| Abiotic Stress (e.g., drought) | Hydrogen Sulfide | Regulation of stomatal closure, antioxidant enzyme activity. |
This table provides a general overview of the roles of VSCs in plant stress responses and is not specific to 3-Methyl-2-buten-1-thiol.
Advanced Research Frontiers and Future Perspectives
Development of Novel Isotopic Labeling Methodologies for Complex Structures
The synthesis of deuterated compounds has evolved significantly, moving beyond simple H-D exchange to more sophisticated and site-selective methods. mdpi.com Recent advancements focus on developing catalytic systems that can introduce deuterium (B1214612) into complex organic molecules with high precision, a critical requirement for creating specific tracers like 3-Methyl-2-buten-1-thiol-d6 (B1150533). researchgate.net
Key developments in this area include:
Late-Stage Functionalization: A major goal is the development of methods that allow for the introduction of deuterium at a late stage in a synthetic sequence. nih.gov This approach is highly valuable as it allows for the labeling of complex, final-stage molecules without the need to redesign an entire synthesis from scratch.
Catalytic H-D Exchange: Iridium-catalyzed hydrogen isotope exchange (HIE) reactions have become a benchmark for the late-stage synthesis of deuterium-labeled complex molecules. researchgate.net Similarly, methods using a palladium catalyst with D₂O as the deuterium source have shown promise for the selective H-D exchange in various organic compounds. mdpi.com These techniques offer a convenient and efficient route to deuterated building blocks. researchgate.net
Photoredox and Cobalt/Dual Catalysis: Radical-based approaches are emerging for the perdeuteration of unactivated alkenes, showcasing the expanding toolkit available to synthetic chemists for isotopic labeling. researchgate.net
These evolving methodologies are crucial for producing a wider array of specifically labeled compounds, which in turn broadens the scope of their application in mechanistic studies and as internal standards for mass spectrometry. nih.gov
Integration with Advanced Imaging and Sensing Technologies for Spatiotemporal Studies
The integration of deuterium-labeled compounds with cutting-edge imaging technologies provides an unprecedented window into dynamic biological and chemical processes. Because stable isotopes like deuterium have minimal effects on the biochemical properties of molecules, they are ideal labels for in-vivo studies. nih.gov
Deuterium Metabolic Imaging (DMI): This novel, non-invasive magnetic resonance (MR) technique allows for the mapping of metabolic pathways in three dimensions. nih.govescholarship.org After administering a deuterium-labeled substrate, such as [6,6′-²H₂]-labeled glucose, DMI can track the spatial and temporal distribution of the label as it is incorporated into downstream metabolites. nih.gov The very low natural abundance of deuterium provides a high-contrast signal with minimal background, making it an excellent tracer. nih.govescholarship.org DMI is gaining popularity for its potential in clinical applications, including cancer research and understanding brain pathologies like Alzheimer's disease. escholarship.orgnih.gov
Mass Spectrometry Imaging (MSI): Techniques like Nano Secondary Ion Mass Spectrometry (NanoSIMS) can image the distribution of stable isotope labels with a spatial resolution of up to 50 nm. nih.gov This high-resolution capability allows researchers to precisely localize labeled compounds within specific tissues or even subcellular compartments, providing detailed spatiotemporal information on metabolic fluxes and molecular interactions. nih.govcreative-proteomics.com
Positron Emission Tomography (PET): While PET imaging uses radioactive isotopes, the principles of using labeled tracers to map spatial distribution are similar. creative-proteomics.com Advancements in radiolabeling, which often parallel developments in stable isotope labeling, are helping to create new imaging agents for PET scans that can be used to study metabolism and protein synthesis rates in different tissues. radiologybusiness.com
These integrated approaches are essential for elucidating the complex, four-dimensional (three spatial dimensions plus time) nature of biological systems, tracking how molecules like 3-Methyl-2-buten-1-thiol-d6 or its metabolites are distributed and transformed within a living organism.
Computational Chemistry and Machine Learning Applications in Isotopic Systems
Computational methods are becoming indispensable for understanding and predicting the behavior of isotopically labeled compounds. Quantum chemical calculations and theoretical kinetic modeling can provide deep insights into the reaction mechanisms and atmospheric fate of molecules like 3-Methyl-2-buten-1-thiol (MBT). nih.govnih.govojp.gov
Quantum Chemical Calculations: Theoretical studies on the non-deuterated analogue, MBT, have been used to model its reaction with hydroxyl (•OH) radicals in the atmosphere. nih.gov These calculations help determine potential energy surfaces, reaction barrier heights, and the most likely transformation pathways (e.g., addition vs. abstraction). nih.govresearchgate.net Such computational analyses can predict the formation of various radical intermediates and their subsequent reactions, which is crucial for assessing the environmental impact of volatile sulfur compounds. nih.govojp.gov This theoretical framework can be extended to deuterated systems to understand the kinetic isotope effect, where the stronger carbon-deuterium bond can alter reaction rates. mdpi.com
Machine Learning (ML) Applications: The vast and complex datasets generated by modern analytical techniques are increasingly being interpreted using machine learning. researchgate.net ML algorithms are particularly well-suited for handling the large datasets and complex nonlinear relationships found in isotopic studies. researchgate.net
Current applications in isotopic systems include:
Isotope Identification: ML classifiers such as Random Forest, Extreme Gradient Boosting, and Artificial Neural Networks are being trained to automate the identification of isotopes from spectral data, for instance, in gamma-ray spectroscopy. mdpi.comosti.govcolab.ws This can provide rapid and accurate analysis without constant expert intervention. arxiv.org
Predictive Modeling: Machine learning models can predict isotopic values in environmental samples (e.g., precipitation) by learning from large-scale datasets and correlating isotopic compositions with geographic and climate variables. researchgate.net
Quantitative Analysis: ML-based regression algorithms are being explored as alternatives to traditional methods for determining isotopic content and ratios from spectroscopy data, potentially reducing systematic uncertainties. arxiv.org
| Algorithm | Application Area | Function | Reference |
|---|---|---|---|
| Random Forest | Isotope Identification (Gamma-ray Spectra) | Classification of isotopes based on spectral features. | mdpi.comcolab.ws |
| Extreme Gradient Boosting (XGB) | Isotope Identification (Gamma-ray Spectra) | High-performance classification, often outperforming other models. | mdpi.comcolab.ws |
| Artificial Neural Networks (ANN) / Multilayer Perceptron | Isotope Identification & Quantification | Calculates relative activities of multiple radio-isotopes in a spectrum. | osti.govcolab.ws |
| Regression Algorithms | Quantitative Isotopic Determination | Predicts isotopic ratios as an alternative to conventional analysis. | arxiv.org |
Potential for Derivatization and Advanced Analytical Probe Development
The thiol (-SH) functional group in 3-Methyl-2-buten-1-thiol-d6 offers a reactive handle for chemical modification, or derivatization. This process can be used to create advanced analytical probes designed for specific scientific investigations. Derivatization can enhance detectability in analytical systems or be used to explore reaction mechanisms.
Enhanced Detection: Thiols can be challenging to detect directly with high sensitivity using certain analytical methods. Derivatization with reagents that introduce a chromophore or fluorophore can significantly improve detection limits in techniques like high-performance liquid chromatography (HPLC). For example, propiolate esters are used as derivatizing agents for thiols, enabling their detection at very low concentrations. semanticscholar.org
Mechanistic Probes: Isotopic labeling is a powerful tool for distinguishing between different potential mechanistic pathways in chemical reactions. researchgate.net By strategically placing a deuterium label, as in 3-Methyl-2-buten-1-thiol-d6, and then derivatizing the thiol group to attach it to a larger molecular scaffold, researchers can create sophisticated probes. These probes can be used to track the fate of the molecule through a complex reaction sequence, providing clear evidence for specific mechanisms, such as C–H activation versus aminopalladation. researchgate.net
Internal Standards: Deuterated compounds like 3-Methyl-2-buten-1-thiol-d6 are ideal for use as internal standards in quantitative mass spectrometry. nih.gov The deuterium labels give the molecule a distinct mass, allowing it to be differentiated from its non-labeled counterpart, while its chemical properties remain nearly identical, ensuring it behaves similarly during sample preparation and analysis. scispace.com This leads to highly accurate and reliable quantification of the target analyte, such as the non-labeled 3-Methyl-2-buten-1-thiol found in environmental or food samples. google.com
Q & A
Q. What are the recommended synthetic routes for preparing 3-Methyl-2-buten-1-thiol-d6 with high isotopic purity?
Deuterated thiols like 3-Methyl-2-buten-1-thiol-d6 are typically synthesized via nucleophilic substitution or thiol-deuterium exchange. A common approach involves reacting 3-Methyl-2-buten-1-ol with deuterated thiolating agents (e.g., P2S5 in D2O) under anhydrous conditions . Isotopic purity (>98% d6) can be achieved by iterative purification using preparative GC or HPLC with deuterated solvents. Post-synthesis, validate deuteration via <sup>2</sup>H-NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are most effective for confirming structural integrity and deuterium incorporation?
- <sup>1</sup>H/<sup>2</sup>H-NMR : Distinguish protonated vs. deuterated positions (e.g., absence of thiol proton signal at ~1.5 ppm confirms deuteration at the -SH group) .
- GC-MS with Electron Ionization (EI) : Compare fragmentation patterns with non-deuterated analogs; deuterated species show mass shifts (+6 amu) in molecular ions .
- Isotopic Ratio Monitoring (IRM) : Quantify d6 enrichment using isotope-specific detectors (e.g., isotope-ratio mass spectrometers) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported mass spectral data for 3-Methyl-2-buten-1-thiol-d6 across ionization methods?
Discrepancies arise from ionization techniques (EI vs. CI) and instrument-specific parameters. For example:
- EI-MS : Produces extensive fragmentation, with key ions at m/z 102 (base peak) and 87 (loss of -CH3). Deuterated analogs show peaks at m/z 108 and 93 .
- CI-MS (Methane) : Generates [M+H]<sup>+</sup> ions (m/z 109 for d6 vs. 103 for non-deuterated). Cross-validate with NIST reference spectra and adjust ionization energy to minimize in-source fragmentation .
Q. What strategies mitigate thermal degradation of 3-Methyl-2-buten-1-thiol-d6 during GC-MS analysis?
Thiols are prone to oxidation and thermal decomposition. Mitigation strategies include:
- Derivatization : Use N-ethylmaleimide or pentafluorobenzyl bromide to stabilize the thiol group, improving volatility and thermal stability .
- Low-Temperature Injection : Set inlet temperature ≤150°C and use a cryogenic GC oven program (e.g., 40°C initial hold) .
- Inert Column Liners : Deactivate liners with silanizing agents to reduce adsorption .
Q. How does deuterium labeling affect the compound’s behavior in environmental or metabolic tracer studies?
Deuterium labeling introduces kinetic isotope effects (KIE), altering reaction rates in metabolic pathways. For example:
- Environmental VOC Tracking : In studies of volatile organic compound (VOC) emissions, d6 labeling allows differentiation of biogenic vs. anthropogenic sources via isotopic signatures in atmospheric samples .
- Metabolic Fate : In microbial degradation studies, <sup>2</sup>H-labeled thiols enable precise tracking of sulfur incorporation into metabolites using LC-MS/MS .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the olfactory threshold of 3-Methyl-2-buten-1-thiol-d6?
Discrepancies in odor thresholds (e.g., "hoppy" vs. "skunky") stem from matrix effects and concentration dependencies. For example:
- Low Concentrations (ppb) : Impart a desirable hoppy aroma in beverages .
- High Concentrations (ppm) : Produce a skunky odor due to sulfur oxidation products. Standardize sensory evaluations using purge-and-trap GC-olfactometry to isolate the compound from matrices .
Q. What explains variability in reported <sup>13</sup>C-NMR chemical shifts for 3-Methyl-2-buten-1-thiol-d6?
Shifts vary due to solvent polarity and concentration. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
